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molecular formula C12H15ClO2 B8386543 2,3-Dihydro-2,2-dimethyl-7-(2'-chloro-ethoxy)-benzofuran

2,3-Dihydro-2,2-dimethyl-7-(2'-chloro-ethoxy)-benzofuran

Cat. No. B8386543
M. Wt: 226.70 g/mol
InChI Key: ZMBGUZNIPBCBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04668274

Procedure details

To 200 ml. methylene-chloride 32.84 g. (0.2 mole) 2,3-dihydro-2,2-dimethyl-7-hydroxy-benzofuran, 57.37 g. (0.4 mole) 1-bromo-2-chloro-ethane 200 ml. 2N sodium hydroxide solution and 8 g. Adogen 464 phase transfer catalyst (tri-C8-10 -alkyl-methyl-ammonium-chloride) are added. The reaction mixture is heated under vigorous stirring for 7 hours and the reaction is monitored by gas chromatographic analysis.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
tri-C8-10 -alkyl-methyl-ammonium-chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Quantity
32.84 g
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[CH2:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([OH:11])[C:4]=2[O:3]1.Br[CH2:14][CH2:15][Cl:16].[OH-].[Na+]>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C(Cl)Cl>[CH3:1][C:2]1([CH3:12])[CH2:6][C:5]2[CH:7]=[CH:8][CH:9]=[C:10]([O:11][CH2:14][CH2:15][Cl:16])[C:4]=2[O:3]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
CC1(OC2=C(C1)C=CC=C2O)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
BrCCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
tri-C8-10 -alkyl-methyl-ammonium-chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Five
Name
Quantity
32.84 g
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
under vigorous stirring for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
CC1(OC2=C(C1)C=CC=C2OCCCl)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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